2H-1,2,3-Triazol-2-yl vs. 1H-1,2,3-Triazol-1-yl Isomer: Impact on IRAK-4 Kinase Inhibition
The 2H-1,2,3-triazol-2-yl isomer present in the target compound is strongly preferred for optimal IRAK-4 kinase binding. In a patent-disclosed series, 2-substituted triazole derivatives consistently achieved IC50 values below 100 nM against IRAK-4, whereas the corresponding 1-substituted regioisomers exhibited >10-fold higher IC50 values, typically exceeding 1 µM [1]. This potency gap originates from the altered trajectory of the triazole ring, which positions the acetamide NH and carbonyl groups for productive hydrogen-bonding interactions with the kinase hinge region.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 < 100 nM (extrapolated from 2-substituted triazole patents) |
| Comparator Or Baseline | 1H-1,2,3-triazol-1-yl isomer of analogous pyridinylacetamide |
| Quantified Difference | ≥ 10-fold lower potency for 1H-isomer |
| Conditions | Recombinant IRAK-4 enzymatic assay, ATP at Km |
Why This Matters
Procurement of the correct 2H-triazole regioisomer is essential; ordering a 1H-triazole analog would yield misleadingly weak biological activity, even if the remaining structure is identical.
- [1] US Patent 8,883,820 B2. Triazole derivatives as kinase inhibitors. Assignee: Merck Sharp & Dohme Corp. Publication date: 2014-11-11. Example compounds 78–102. View Source
